5-(Benzyloxy)pyridine-2-carboxylic acid
Overview
Description
5-(Benzyloxy)pyridine-2-carboxylic acid is a compound that can be associated with various chemical reactions and has potential applications in medicinal chemistry. It is structurally related to several compounds that have been synthesized and studied for their biological activities, such as antiallergic, antibacterial, and anti-inflammatory properties, as well as their potential use in coordination polymers with interesting photophysical properties.
Synthesis Analysis
The synthesis of compounds related to this compound often involves the functionalization of pyridine or benzoic acid derivatives. For instance, the synthesis of antiallergic 5-oxo-5H- benzopyrano[2,3-b]pyridines involves starting materials such as 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . Additionally, the anionic rearrangement of 2-benzyloxypyridine, which is closely related to the compound of interest, has been described where pyridine-directed metalation leads to a 1,2-migration of pyridine .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be complex, with potential for forming coordination polymers. For example, lanthanide-based coordination polymers have been assembled from derivatives of 3,5-dihydroxy benzoates, where aromatic carboxylic acids are prepared by substituting hydroxyl hydrogens with benzyl and pyridyl moieties . The crystal structures of these polymers reveal one-dimensional coordination polymers with interesting two-dimensional molecular arrays held together by hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from related compounds. For instance, the antiallergic activity of certain pyridine derivatives is influenced by substituents at specific positions on the molecule . Similarly, the thromboxane A2 synthase inhibitory activity of 5-(3-pyridylmethyl)benzofuran-2-carboxylic acids is affected by substitutions on the benzofuran and pyridine rings . The anionic rearrangement of 2-benzyloxypyridine also demonstrates the reactivity of the benzyloxy group in the presence of a pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be related to those of structurally similar compounds. For example, the photophysical properties of lanthanide complexes derived from aromatic carboxylic acids show that the coordinated benzoate ligands serve as efficient light-harvesting chromophores . The hydrogen bonding capabilities of pyridine derivatives are evident in the crystal packing of benzene-1,2-dicarboxylic acid–pyridinium-2-olate, where hydrogen bonds form zigzag chains . Additionally, the antibacterial activity of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives is influenced by the presence of substituents, demonstrating the importance of chemical structure on the properties of these compounds .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to various enzymes and receptors, thereby modulating their activity .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction .
Pharmacokinetics
The compound’s molecular weight (22924 g/mol) suggests that it may have good bioavailability .
Result of Action
Pyridine derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
5-(Benzyloxy)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinase . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to alterations in cell cycle regulation and mitosis. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes related to cell cycle control and metabolic processes, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of target genes, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that the effects of this compound on cellular function can vary, with potential changes in cell viability and metabolic activity observed in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may affect the kynurenine pathway, which is involved in the metabolism of tryptophan, leading to changes in the production of downstream metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For instance, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting metabolic processes.
properties
IUPAC Name |
5-phenylmethoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)12-7-6-11(8-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSOASDQLNSXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593285 | |
Record name | 5-(Benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74386-55-3 | |
Record name | 5-(Benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(benzyloxy)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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